Cas no 13123-37-0 (L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-)
13123-37-0 structure
Product Name:L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
CAS-Nr.:13123-37-0
MF:C17H20N4O6
MW:376.363903999329
CID:152964
PubChem ID:1561682
Update Time:2025-04-19
L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-
- 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
- 7,8-dimethyl-10-((2R,3R,4S)-2,3,4,5-tetrahydroxyphenyl)benzo-[g]pteridine-2,4(3H,10H)-dione
- 7,8-dimethyl-10-ribityl-isoalloxazine
- 7,8-dimethyl-10-ribityl-isoaloxazine
- Aqua-Flave
- Dermadram
- Fiboflavin
- Hyflavin
- NSC33298
- Riboflavine
- Riboflavinequinone
- Vitamin Bi
- DTXSID001127504
- 5-Deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-L-arabinitol
- Q27289394
- NSC-18343
- AKOS040752863
- 7,8-dimethyl-10-[(2S,3S,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
- Lyxoflavine [MI]
- 7,8-dimethyl-10-((2S,3S,4S)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione
- Lyxoflavine
- UNII-STP460337X
- SCHEMBL5899262
- STP460337X
- L-Arabinitol, 5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo(g)pteridin-10(2H)-yl)-
- 13123-37-0
-
- Inchi: 1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12-,14-/m0/s1
- InChI-Schlüssel: AUNGANRZJHBGPY-OBJOEFQTSA-N
- Lächelt: O[C@H]([C@@H]([C@H](CO)O)O)CN1C2C(C(NC(N=2)=O)=O)=NC2C=C(C)C(C)=CC1=2
Berechnete Eigenschaften
- Genaue Masse: 376.1384
- Monoisotopenmasse: 376.13828437g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 5
- Komplexität: 680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.5
- Topologische Polaroberfläche: 155Ų
Experimentelle Eigenschaften
- PSA: 155.05
- LogP: -1.67520
L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)- Verwandte Literatur
-
Andrew P. Abbott,Robert C. Harris,Karl S. Ryder,I-Wen Sun Phys. Chem. Chem. Phys., 2014,16, 14675-14681
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
13123-37-0 (L-Arabinitol,5-deoxy-5-(3,4-dihydro-7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10(2H)-yl)-) Verwandte Produkte
- 752-13-6(Riboflavin,2',3',4',5'-tetraacetate)
- 51093-55-1(Roseoflavin)
- 83-88-5(Riboflavin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
SunaTech Inc.
Gold Mitglied
CN Lieferant
Reagenz
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Mitglied
CN Lieferant
Reagenz